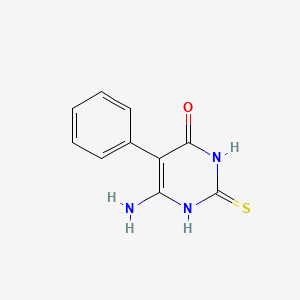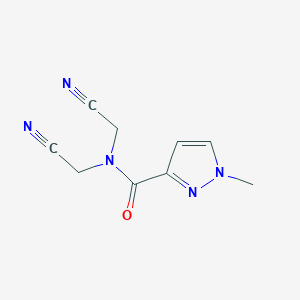![molecular formula C12H13N5O2S B5888165 N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions to create complex structures. One method includes the synthesis of new derivatives through reactions that establish their structures by MS, IR, CHN, and 1H NMR spectral data, highlighting the diversity of structures achievable through chemical synthesis (Wang et al., 2010). Another approach involves carbodiimide condensation to prepare novel derivatives, identified by IR, 1H NMR, and elemental analyses, showing a convenient method for compound synthesis (Yu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis provides insights into the arrangement and bonding of atoms within a compound. Studies have detailed the structures of related compounds, revealing V-shaped molecules and various intermolecular interactions that generate 3-D arrays, offering a deep understanding of molecular geometry and its implications (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide and its derivatives are central to their functional applications. For instance, derivatives have been synthesized for antibacterial activity, showcasing the compound's reactivity and potential for creating substances with significant biological activity (Ramalingam et al., 2019).
Physical Properties Analysis
The physical properties, such as crystalline structure and intermolecular interactions, are crucial for understanding the compound's behavior under different conditions. For example, the analysis of related compounds' crystal structures reveals interactions forming chains and arrays, which are essential for predicting the compound's solubility and stability (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, determine the compound's potential applications. Studies on related compounds explore their synthesis, characterization, and biological screening, indicating a wide range of chemical behaviors and interactions that can be harnessed for various purposes (Rehman et al., 2013).
Mechanism of Action
Target of Action
CBKinase1_004803, also known as CBKinase1_017203 or N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt these pathways, leading to potential therapeutic effects .
Mode of Action
The compound interacts with its targets, the kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways that the kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways depend on the specific kinases that the compound targets. Kinases are involved in a wide range of cellular processes, including cell growth, division, and death . By inhibiting these kinases, the compound can disrupt these processes, potentially leading to effects such as slowed tumor growth in the case of cancer .
Result of Action
The molecular and cellular effects of CBKinase1_004803’s action depend on the specific kinases it targets and the pathways these kinases are involved in . Potential effects could include changes in cell growth, division, and death, which could have therapeutic effects in conditions such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_004803 . These factors could include pH, temperature, salinity, and the presence of other substances . Understanding these factors is crucial for optimizing the use of the compound in different settings.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8(18)9-4-3-5-10(6-9)13-11(19)7-20-12-14-15-16-17(12)2/h3-6H,7H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSZUQVGPPVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)



![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)